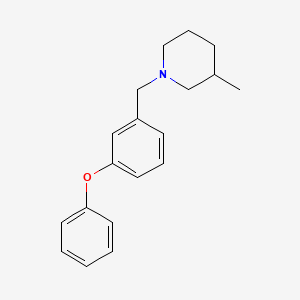
3-methyl-1-(3-phenoxybenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-(3-phenoxybenzyl)piperidine, also known as MPP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. MPP belongs to the class of piperidine compounds, which are known to have a wide range of biological activities.
作用机制
3-methyl-1-(3-phenoxybenzyl)piperidine exerts its biological effects by binding to specific receptors in the brain and other tissues. The compound has a high affinity for opioid receptors, which are involved in the regulation of pain and mood. This compound also interacts with dopamine and serotonin receptors, which are involved in the regulation of movement and mood, respectively. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and/or the inhibition of neurotransmitter reuptake.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the dose and route of administration. At low doses, this compound has been shown to have analgesic and antidepressant effects, while at higher doses, it can cause sedation and respiratory depression. This compound has also been shown to increase dopamine release in the brain, which may be responsible for its potential use in the treatment of Parkinson's disease.
实验室实验的优点和局限性
3-methyl-1-(3-phenoxybenzyl)piperidine has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, the compound is highly sensitive to changes in temperature and pH, which can make it difficult to work with. Additionally, the use of this compound in lab experiments is limited by its potential toxicity and the need for specialized equipment and facilities.
未来方向
There are several future directions for research on 3-methyl-1-(3-phenoxybenzyl)piperidine, including its potential use in the treatment of various diseases and its role in the regulation of neurotransmitter release. One area of particular interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other compounds and receptors in the brain and other tissues.
Conclusion:
In conclusion, this compound is a highly promising compound with potential applications in the treatment of various diseases. The compound has been extensively studied for its analgesic, antidepressant, and Parkinson's disease-modulating effects, and has shown great potential in preclinical studies. However, further research is needed to fully understand the mechanism of action of this compound and its potential limitations for use in lab experiments.
合成方法
3-methyl-1-(3-phenoxybenzyl)piperidine can be synthesized using a variety of methods, including the reaction of 3-phenoxybenzyl chloride with 3-methylpiperidine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3-phenoxybenzaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The synthesis of this compound requires careful control of reaction conditions, as the compound is highly sensitive to changes in temperature and pH.
科学研究应用
3-methyl-1-(3-phenoxybenzyl)piperidine has been extensively studied for its potential applications in the treatment of various diseases. One of the main areas of research has been its use as an analgesic, due to its ability to bind to opioid receptors in the brain and spinal cord. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, this compound has been studied for its potential use as an antidepressant, due to its ability to modulate the activity of serotonin receptors.
属性
IUPAC Name |
3-methyl-1-[(3-phenoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-16-7-6-12-20(14-16)15-17-8-5-11-19(13-17)21-18-9-3-2-4-10-18/h2-5,8-11,13,16H,6-7,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWKTHGPQLDLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


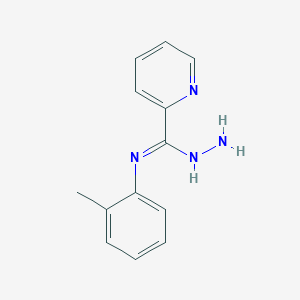
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B5160116.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5160123.png)
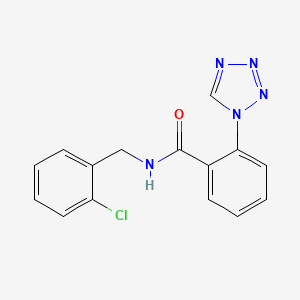

![4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)
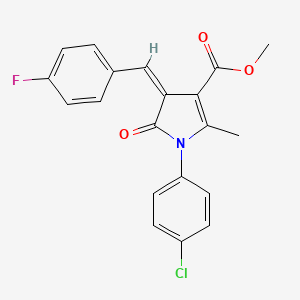
![5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5160147.png)
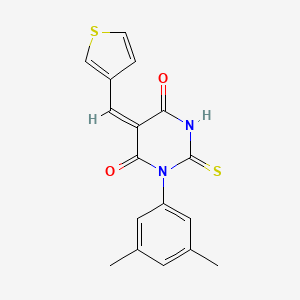
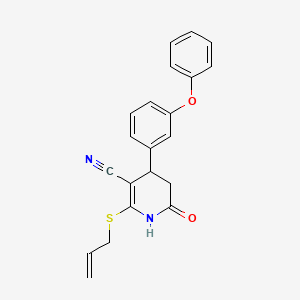
![2-amino-5'-bromo-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5160187.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5160194.png)
![3-(4-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]tryptophanate](/img/structure/B5160206.png)